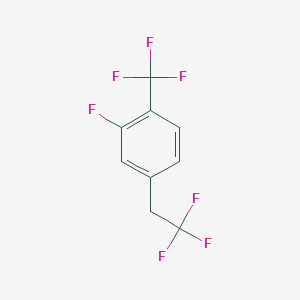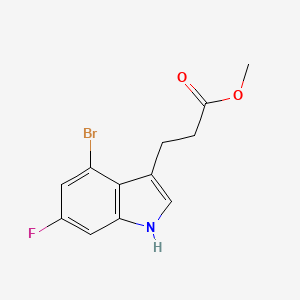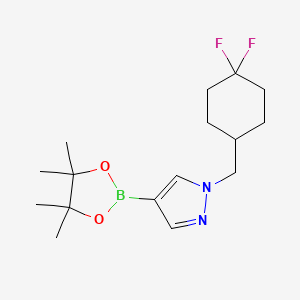
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with a difluorocyclohexylmethyl group and a dioxaborolane moiety
Preparation Methods
The synthesis of 1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the difluorocyclohexylmethyl group: This step involves the alkylation of the pyrazole ring using a suitable difluorocyclohexylmethyl halide under basic conditions.
Attachment of the dioxaborolane moiety: This is often done through a Suzuki-Miyaura coupling reaction, where the pyrazole derivative is reacted with a boronic ester in the presence of a palladium catalyst.
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The pyrazole ring and the boronic ester moiety can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the conditions and reagents used.
Common reagents include palladium catalysts for coupling reactions, strong bases for deprotonation steps, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound may serve as a probe or ligand in biochemical assays, helping to study enzyme functions or receptor interactions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other industrial products.
Mechanism of Action
The mechanism by which 1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole include other pyrazole derivatives and boronic esters. These compounds may share some chemical properties but differ in their specific substituents and resulting reactivity. The uniqueness of this compound lies in its combination of a difluorocyclohexylmethyl group and a dioxaborolane moiety, which imparts distinct chemical and physical properties.
Some similar compounds include:
- 1-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-((4,4-Difluorocyclohexyl)methyl)-4-(phenyl)-1H-pyrazole
- 1-(Methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Properties
Molecular Formula |
C16H25BF2N2O2 |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
1-[(4,4-difluorocyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H25BF2N2O2/c1-14(2)15(3,4)23-17(22-14)13-9-20-21(11-13)10-12-5-7-16(18,19)8-6-12/h9,11-12H,5-8,10H2,1-4H3 |
InChI Key |
JSAKWAMOUIEGMD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCC(CC3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


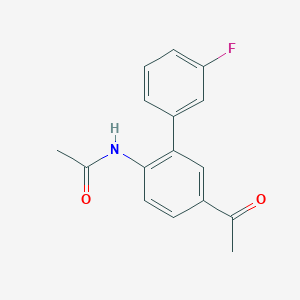
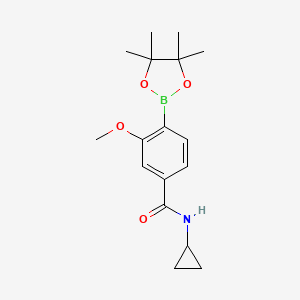
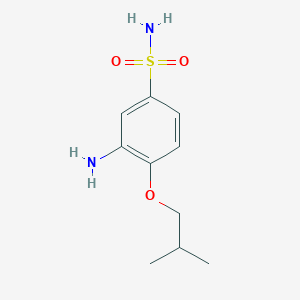
![3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13726102.png)
![6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13726103.png)
amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)
![(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid](/img/structure/B13726118.png)
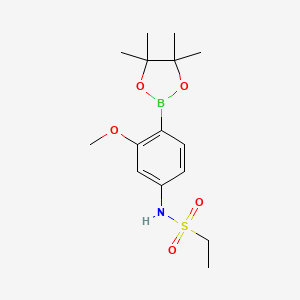

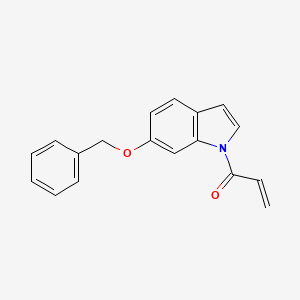
![[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726139.png)
